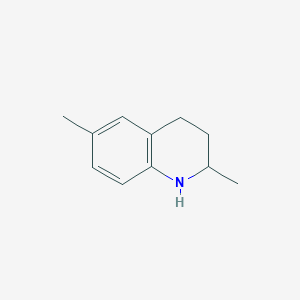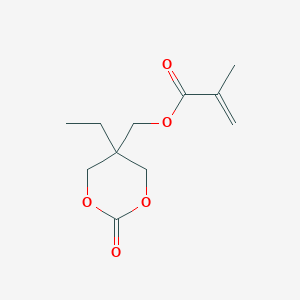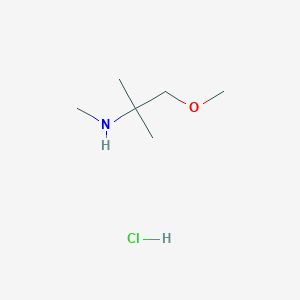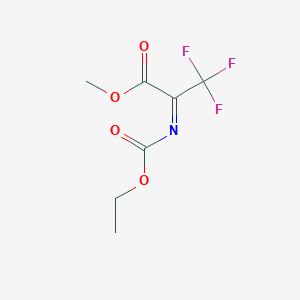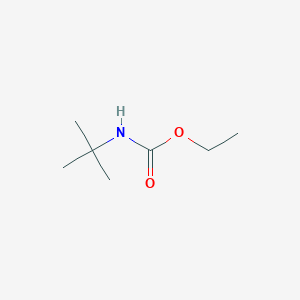
Dibenzyl(methyl)silane
Vue d'ensemble
Description
Dibenzyl(methyl)silane is a chemical compound with the molecular formula C16H20Si . It is a silane, which is a class of compounds containing a silicon atom bonded to hydrogen atoms .
Physical And Chemical Properties Analysis
Dibenzyl(methyl)silane has a molecular weight of 240.42 . Other physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the search results. For a comprehensive analysis of its physical and chemical properties, it would be necessary to refer to specialized chemical databases or literature.Applications De Recherche Scientifique
1. Silylation Reactions
- Application : Dibenzyl(methyl)silane is used in copper-catalyzed silylation of p-quinone methides, leading to the formation of non-symmetric dibenzylic silanes. These compounds act as bench-stable benzylic carbanion precursors, offering utility in organic synthesis and material science (López et al., 2015).
2. Structural Analysis
- Application : Benzyl silanes, including dibenzyl(methyl)silane, have been structurally characterized using X-ray crystallography. Such analysis helps in understanding their structural and electronic properties, which is crucial for their application in materials science and organic chemistry (Otte et al., 2017).
3. Functionalization of Silica Surfaces
- Application : Dibenzyl(methyl)silane and similar compounds are used in the functionalization of silica surfaces, which has implications in materials science, especially in the development of novel materials with specific surface properties (Fu et al., 2011).
4. Development of Hybrid Materials
- Application : In the synthesis of hybrid materials, dibenzyl(methyl)silane derivatives play a role. These materials have potential applications in nanotechnology, electronics, and material science (Ishizu et al., 2009).
5. Photopatterning of Amines on Surfaces
- Application : Silane coupling agents containing dibenzyl(methyl)silane structures are utilized for photopatterning amines on glass and silicon surfaces. This technique is significant in bioanalytical applications and cell biology (Nakayama et al., 2010).
6. Corrosion Protection
- Application : Dibenzyl(methyl)silane derivatives are used in coatings for corrosion protection, especially in automotive systems. Their effectiveness in various substrates, including steel and aluminum alloys, is notable (Sundararajan & Van Ooij, 2000).
Propriétés
InChI |
InChI=1S/C15H17Si/c1-16(12-14-8-4-2-5-9-14)13-15-10-6-3-7-11-15/h2-11H,12-13H2,1H3 | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RODSGEYRJLWNIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](CC1=CC=CC=C1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10778541 | |
| Record name | Dibenzyl(methyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10778541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dibenzyl(methyl)silane | |
CAS RN |
1631-71-6 | |
| Record name | Dibenzyl(methyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10778541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



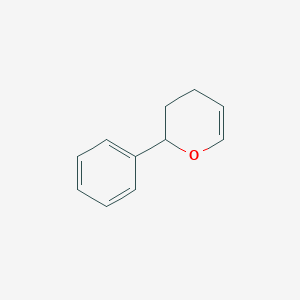

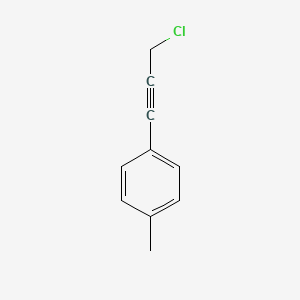




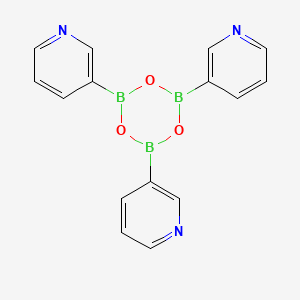
![1H-Pyrrole, 2,5-dihydro-3-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B3048202.png)
